Saccharin

Catalog No.
S1485461
CAS No.
81-07-2
M.F
C7H5NO3S
M. Wt
183.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saccharin

CAS Number

81-07-2

Product Name

Saccharin

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H5NO3S

Molecular Weight

183.19 g/mol

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)

InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/.
FREELY SOL IN WATER. /AMMONIUM SALT/
Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol
Slightly soluble in deuterated dimethylsulfoxide
1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether
Soluble in amyl acetate, ethyl acetate
For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page.
4 mg/mL at 25 °C

Synonyms

1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide; 1,2-Dihydro-2-ketobenzisosulfonazole; Benzoic Sulfimide; o-Benzosulfimide; Benzosulfimide; Garantose; Glucid; Gluside; NSC 5349; Saccharimide; o-Sulfobenzimide;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Catalysis in Organic Transformations

Specific Scientific Field: Organic chemistry and catalysis.

Summary: Artificial sugar saccharin and its derivatives play a crucial role as catalysts in a wide variety of organic transformations. These derivatives offer a greener and superior catalytic approach for various reactions .

Methods of Application: Researchers have synthesized several saccharin derivatives, including saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin, palladium saccharin, DMAP–saccharin, and [Bmim]Sac. These derivatives serve as catalysts in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .

Results and Outcomes: The application of saccharin derivatives has led to improved reaction efficiency, selectivity, and reduced environmental impact. These derivatives also serve as a source of CO, NH2, SCN, SCF3, and nitro groups in various synthetic processes .

Radioactive Tracer Studies

Specific Scientific Field: Biochemistry and pharmacology.

Summary: Researchers have used radioactivity to study the distribution of radioactive saccharin in organs and tissues of rats following oral administration of labeled saccharin. This approach provides insights into saccharin metabolism and tissue localization .

Methods of Application: Radioactive saccharin (3-14C) is administered orally to rats, and its distribution is observed at different time intervals (e.g., one, two, four, eight, twenty-four, forty-eight, and seventy-two hours). The radioactivity data help elucidate saccharin’s fate within the body .

Results and Outcomes: These studies contribute to our understanding of saccharin metabolism, tissue uptake, and potential health implications. They also inform regulatory decisions regarding saccharin consumption .

Saccharin, chemically known as benzosulfimide, is a non-nutritive artificial sweetener that is approximately 500 times sweeter than sucrose. It was first synthesized in 1879 by Constantin Fahlberg while working on coal tar derivatives in Ira Remsen's laboratory at Johns Hopkins University. Saccharin appears as white, odorless crystals and is commonly used in various food products, including beverages, candies, and baked goods. It is often employed to mask bitter flavors in medications and is available primarily in its sodium or calcium salt forms due to their high water solubility .

Saccharin does not participate in the body's metabolic processes. Unlike sugar, it is not broken down for energy and is excreted unchanged through urine []. The sweetness perception is believed to be due to its interaction with taste receptors on the tongue, particularly the T1R2 and T1R3 receptors, which are responsible for sweet taste perception. However, the exact mechanism of how saccharin activates these receptors is still under investigation [].

, including:

  • Nucleophilic substitutions: Saccharin can be transformed into disubstituted amines via nucleophilic substitution followed by Gabriel synthesis.
  • Formation of derivatives: Various derivatives such as saccharin-N-sulfonic acid and N-acyl saccharin can be synthesized, which serve as catalysts in organic reactions .

Saccharin can be synthesized through various methods:

  • Original Method (Remsen-Fahlberg): Involves sulfonation of toluene using chlorosulfonic acid to produce ortho- and para-toluenesulfonyl chlorides, followed by conversion to sulfonamide with ammonia and oxidation to yield saccharin.
  • Improved Synthesis (Maumee Chemical Company): Utilizes methyl anthranilate which undergoes diazotization, sulfonation, and oxidation to form saccharin. This method is currently the predominant industrial process for saccharin production .

Studies have examined the interactions of saccharin with other compounds:

  • With Tryptophan: Saccharin reacts readily with tryptophan at room temperature in aqueous solutions, producing new compounds that can be isolated at specific pH levels.
  • With Other Sweeteners: Blends with cyclamate or aspartame are common to balance taste profiles and mitigate aftertastes associated with saccharin

    Several compounds share similarities with saccharin, particularly regarding their sweetening properties. Here are some notable examples:

    CompoundSweetness Relative to SucroseUnique Characteristics
    Aspartame200 times sweeterContains amino acids; less stable under heat
    Sucralose600 times sweeterChlorinated sugar derivative; heat-stable
    Acesulfame Potassium200 times sweeterOften blended with other sweeteners for synergy
    Neotame7000–13000 times sweeterStable under heat; derived from aspartame

    Uniqueness of Saccharin

    Saccharin's uniqueness lies in its historical significance as the first artificial sweetener and its distinctive bitter aftertaste at high concentrations. Unlike newer sweeteners such as aspartame or sucralose, which have more favorable taste profiles, saccharin's stability under heat and chemical inertness make it a valuable option for specific applications despite its aftertaste concerns

    Physical Description

    Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992)
    Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
    Dry Powder; Liquid
    White solid; [CAMEO]
    White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]
    Solid

    Color/Form

    Monoclinic crystals
    Needles from acetone; prisms from alcohol; leaflets from water
    White, crystalline powder
    White crystals

    XLogP3

    0.9

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    182.99901420 g/mol

    Monoisotopic Mass

    182.99901420 g/mol

    Boiling Point

    Sublimes (NTP, 1992)
    Sublimes

    Heavy Atom Count

    12

    Taste

    In dilute aqueous solution it is 500 times as sweet as sugar; sweet taste detectable in 1:100,000 dilution.
    Bitter, metallic aftertaste

    Density

    0.828 (NTP, 1992) - Less dense than water; will float
    0.828 g/cu cm at 25 °C

    LogP

    0.91 (LogP)
    0.91
    log Kow = 0.91

    Odor

    ODORLESS OR HAS FAINT AROMATIC ODOR.

    Decomposition

    When heated to decomposition if emits very toxic fumes of /nitrogen oxides/, /sulfur oxides/ and sodium oxide.

    Melting Point

    444 °F (decomposes) (NTP, 1992)
    greater than 572 °F (Decomposes) (NTP, 1992)
    228 °C decomposes
    224 °C

    UNII

    FST467XS7D

    GHS Hazard Statements

    Not Classified;
    Reported as not meeting GHS hazard criteria by 417 of 432 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

    MeSH Pharmacological Classification

    Sweetening Agents

    Mechanism of Action

    ...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.

    Vapor Pressure

    0.00000064 [mmHg]

    Impurities

    o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/

    Other CAS

    81-07-2
    128-44-9
    6381-61-9

    Absorption Distribution and Excretion

    TRANSPLACENTAL TRANSFER OF ... (14)C-SACCHARIN ADMIN BY IV INFUSION TO RHESUS MONKEYS IN LATE PREGNANCY, WAS RAPID, BUT SLIGHT. (14)C WAS CLEARED MORE SLOWLY FROM FETAL THAN FROM MATERNAL BLOOD, & WAS DISTRIBUTED IN ALL FETAL TISSUES EXAMINED ... WAS ONLY BIOTRANSFORMED TO LIMITED EXTENT & WAS RAPIDLY EXCRETED ... .
    Three groups of five men were given sodium saccharin in single oral doses of 50, 150 or 333 mg/60 kg bw. Peak plasma concentrations occurred between 30 and 60 min after dosing, and 60 and 76% was excreted unchanged in urine at 6 and 24 h, respectively. /Sodium saccharin/
    IN 3 VOLUNTEERS, 85-92% OF DOSES OF 1 G 3(14)C-SACCHARIN ADMIN ORALLY FOR 21 DAYS WAS EXCRETED UNCHANGED IN THE URINE WITHIN 24 HR; NO METABOLITES WERE FOUND. WITHIN 48 HR, 92.3% OF A DOSE OF 500 MG (14)C-SACCHARIN WAS EXCRETED IN THE URINE & 5.8% IN THE FECES.
    After administration of 1-g doses of soluble (sodium) saccharin [form not specified] to three men, saccharin was excreted in the urine quantitatively unchanged by two of the subjects within 48 hr. In a subsequent experiment involving six subjects, none excreted the dose quantitatively within 72 hr, but no metabolism of saccharin was detected. /Sodium saccharin/
    For more Absorption, Distribution and Excretion (Complete) data for SACCHARIN (13 total), please visit the HSDB record page.

    Metabolism Metabolites

    ... 3-(14)C-SACCHARIN WAS EXCRETED UNCHANGED, MAINLY IN THE URINE (85-92% IN 24 HR) BY ADULT HUMAN SUBJECTS, BOTH BEFORE & AFTER TAKING 1 G OF SACCHARIN DAILY FOR 21 DAYS; NO METABOLITE OF SACCHARIN WAS FOUND. THESE RESULTS WERE AMPLY CONFIRMED IN ANIMAL EXPERIMENTS, IN WHICH ORALLY ADMIN (14)C-SACCHARIN WAS EXCRETED ENTIRELY UNCHANGED BY RATS ON A NORMAL DIET & BY RATS ON A DIET CONTAINING 1% & 5% OF SACCHARIN FOR UP TO 12 MO. 80-90% OF THE DOSE WAS EXCRETED IN THE URINE, 10-20% IN THE FECES; NO (14)CO2 WAS FOUND IN THE EXHALED AIR, & NO (14)CO3(2-) OR 2-SULFAMOYLBENZOIC ACID IN THE URINE.
    YIELDS IN MONKEYS SULFAMOYLBENZOIC ACID & O-SULFOBENZOIC ACID. /FROM TABLE/
    EXPOSURE OF MALE CHARLES RIVER CDI RATS TO 5% SACCHARIN DIET IN UTERO & THROUGHOUT WEANING, DID NOT INDUCE DETECTABLE METABOLISM. NO METABOLITES WERE DETECTED IN URINE OF NORMAL RATS GIVEN TRACER DOSE. PRETREATMENT WITH 3-METHYLCHOLANTHRENE DID NOT INDUCE SACCHARIN METABOLISM.
    One female and two male volunteers excreted 85-92% of a dose of 1g (3-14)C- saccharin unchanged in the urine within 24 hr, before or after taking 1 g saccharin daily for 21 days; no metabolites were found.
    Within 48 h, 92% of a dose of 500 mg [14C]saccharin taken by six male volunteers was excreted in the urine and 5.8% in the faeces. Analysis of urine and feces by highperformance liquid chromatography and thin-layer chromatography revealed only unmetabolized saccharin.

    Associated Chemicals

    Sodium saccharin;128-44-9
    Calcium saccharin;6485-34-3

    Wikipedia

    Saccharin
    Triclopy

    Biological Half Life

    In three adult men given an intravenous bolus of 10 mg/kg bw sodium saccharin, the plasma concentration-time curve fitted a two-compartment open model with a terminal half-life of 70 min. /Sodium saccharin/
    Six women with an average oral daily intake of 100-300 mg saccharin (form not specified) had maximum plasma concentrations after 0.5-1 hr and an elimination half-life of 7.5 hr.

    Use Classification

    Fragrance Ingredients
    Food Additives -> SWEETENER; -> JECFA Functional Classes
    Cosmetics -> Masking; Oral care
    Environmental transformation -> Pesticide transformation products (metabolite, successor)

    Methods of Manufacturing

    In most countries, commercial saccharin is produced by the Remsen-Fahlberg process ... Toluene is used as the starting material and reacted with chlorosulfonic acid to a mixture of isomeric toluene sulfochlorides. In the presence of ammonia, 2-toluene sulfochloride forms 2-toluene sulfonic acid amide which is oxidized under appropriate conditions to saccharin. Potential oxidizing agents are potassium permanganate or chromic acid.
    In the United States, the Maumee process is used. This starts from either anthranilic acid or its methyl ester, which can be obtained from phthalic acid anhydride. With sodium nitrite, anthranilic acid forms a diazonium compound, which is reacted with sulfur dioxide or sulfites, and chlorinated to 2-chlorosulfonylbenzoic acid methyl ester. In the presence of ammonia, this ester yields the respective amide, from which, after de-esterification, saccharin is obtained. Reaction with sodium hydroxide or calcium hydroxide forms the respective saccharin salts.
    Saccharin is dissolved in an equimolar quantity of aqueous sodium hydroxide, and the solution is concentrated to crystallization. /Saccharin sodium/
    Saccharin is reacted with a semimolar quantity of calcium hydroxide in aqueous medium, and the resulting solution is concentrated to crystallization. /Saccharin calcium/
    A mixture of toluenesulfonic acids is converted into the sodium salt then distilled with phosphorus trichloride and chlorine to obtain the o-toluene sulfonyl chloride which, by means of ammonia, is converted into o-toluenesulfamide. This is oxidized with permanganate, treated with acid, and saccharin crystallized out.

    General Manufacturing Information

    Synthetic Rubber Manufacturing
    Pharmaceutical and Medicine Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Fabricated Metal Product Manufacturing
    Food, beverage, and tobacco product manufacturing
    Paint and Coating Manufacturing
    Adhesive Manufacturing
    Computer and Electronic Product Manufacturing
    1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: ACTIVE
    1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1): ACTIVE
    TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
    In 1977, the FDA proposed a ban on saccharin because of the discovery of bladder tumors in some male rats fed with high doses of saccharin. Because no other nonnutritive sweetener was available at that time, the proposed ban faced strong opposition. Legislation to stay the ban has been passed in the U.S. Congress periodically. In December, 1991, the FDA withdrew its proposed ban. All saccharin-containing packaged products were required to carry a warning label indicating that saccharin has been determined to cause cancer in laboratory animals. In 2001, the warning label requirement was lifted by the Congress. In 2003, saccharin was delisted from California Proposition 65 (the so-called carcinogen list).
    Industrial grade sodium saccharin is reportedly used as a brightener in nickel-plating baths, as an antistatic agent in plastics and textiles, as a polymer modifier and accelerator in photosensitive dispersions, and as a light fastness aid in nylon dyes. /Sodium saccharin/
    Compared with dilute sucrose solutions, the sweetness intensity of saccharin is about 550, whereas the values for its salts are about 450. At medium or elevated use levels, saccharin sweetness is accompanied by a metallic or bitter aftertaste. Several masking agents for this side-taste have been suggested, and sweetener blends, especially a blend of 1 part sodium saccharin to 9 - 10 parts sodium cyclamate, are often used.

    Analytic Laboratory Methods

    Method: AOAC 969.27; Procedure: qualitative thin-layer chromatography; Analyte: saccharin; Matrix: nonalcoholic beverages; Detection Limit: not provided.
    Method: AOAC 941.10; Procedure: qualitative test (organoleptic test, phenol-sulfuric acid test); Analyte: saccharin; Matrix: foods; Detection Limit: not provided.
    Method: AOAC 973.29; Procedure: gravimetric method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.
    Method: AOAC 980.18; Procedure: differential pulse polarographic method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.
    For more Analytic Laboratory Methods (Complete) data for SACCHARIN (10 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    Gas chromatography/Electron Capture detection (GC/ECD) is used for determination of saccharin in blood. Limit of detection is 10 ug/l.

    Interactions

    IT IS NOW WELL ESTABLISHED THAT THE INTERACTION OF MULTIPLE ENVIRONMENTAL FACTORS MAY INCR THE INCIDENCE OF SOME HUMAN CANCERS MORE THAN EXPOSURE TO A SINGLE CARCINOGEN. WITH AN IN VIVO EXPERIMENTAL RAT MODEL, SYNERGISTIC EFFECT IN BLADDER CARCINOGENESIS BETWEEN A SUBCARCINOGENIC DOSE OF THE STRONG BLADDER CARCINOGEN, N-METHYL-N-NITROSOUREA & SACCHARIN WAS DEMONSTRATED.
    Since both sodium L-ascorbate and sodium saccharin promote two-stage bladder carcinogenesis in rats, synergism of the two chemicals was investigated with special reference to the role of urinary pH and sodium+ concentration. Male F344 rats were given 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine in the drinking water for 4 wk and then treated with basal diet containing 5% sodium saccharin, 5% sodium L-ascorbate, 5% sodium saccharin plus 5% sodium L-ascorbate, 5% L-ascorbic acid, 5% sodium saccharin plus 5% L-ascorbic acid, or no added chemical for 32 wk. Treatment with sodium saccharin or sodium L-ascorbate alone significantly increased the induction of neoplastic and preneoplastic lesions of the bladder. Sodium saccharin plus sodium L-ascorbate also induced these bladder lesions significantly when compared with the controls, and the number of lesions was greater than the sum of the lesions in the group treated with sodium saccharin alone or sodium L-ascorbate alone. In contrast, the induction of carcinomas and papillomas in rats treated with sodium saccharin plus sodium L-ascorbate produced an elevation of urinary pH and sodium+ concentrations, although the increases were not different from those in rats fed sodium saccharin or sodium L-ascorbate alone. Sodium saccharin plus L-ascorbic acid, however, did not cause elevation of urinary pH, although it increased urinary sodium+ concentration. Thus, the bladder carcinogenesis promotion by sodium saccharin was synergized by sodium L-ascorbate and inhibited by L-ascorbic acid. This modulation was associated with changes of urinary pH and Na+ concentration. /Sodium saccharin/
    CHRONIC RAT FEEDING STUDIES WERE CONDUCTED ON A 10:1 CYCLAMATE/SACCHARIN MIXT. THE TEST MIXT WAS FED AT DIETARY LEVELS DESIGNED TO FURNISH 500, 1120, & 2500 MG/KG TO GROUPS OF 35 MALE & 45 FEMALE RATS. THE ONLY POS FINDING WHICH PROVED TO HAVE CRUCIAL SIGNIFICANCE WAS THE OCCURRENCE OF PAPILLARY CARCINOMAS IN THE BLADDERS OF 12 OF THE 70 RATS FED THE MAX DIETARY LEVEL OF THE MIXT (EQUIV TO ABOUT 2500 MG/KG) FOR PERIODS RANGING FROM 78 TO 105 WK.
    N-METHYL-N-NITROSOUREA WAS USED AS INITIATING CARCINOGEN AND GREATLY INCR YIELD OF BLADDER CANCERS IN SACCHARIN TREATED RATS. SACCHARIN IS A WEAK INITIATOR BUT A POWERFUL PROMOTER OF CARCINOGENESIS IN THE RAT BLADDER.
    For more Interactions (Complete) data for SACCHARIN (15 total), please visit the HSDB record page.

    Dates

    Modify: 2023-08-15

    Motivational factors controlling flavor preference learning and performance: Effects of preexposure with nutritive and nonnutritive sweeteners

    Marta Gil, Isabel de Brugada, Geoffrey Hall
    PMID: 34284086   DOI: 10.1016/j.beproc.2021.104462

    Abstract

    In three experiments thirsty rats were given exposure to a sweet solution (saccharin in some experiments, sucrose in others) prior to consuming a compound of the sweet substance and almond flavoring. Preference for that flavor, in a choice test of almond vs. water, was then assessed. In some cases the rats were hungry, in others they were not. When the sweetener used was saccharin, preexposure reduced the magnitude of the preference obtained on test in both hungry and nonhungry rats. When the sweetener was sucrose, preexposure had this effect only when the rats were hungry. The effects produced after preexposure to saccharin are interpreted as being the result of habituation to its sensory features that reduces the ability of these features to engage in subsequent learning. These effects will occur whether the animal is hungry or not. The results for sucrose are interpreted in terms of the fact that it possesses both sensory and nutritional properties, the role of the latter being dependent on the motivational state of subject. It is suggested that the sensory features of sucrose do not undergo habituation, but that an effect of preexposure can be obtained in hungry rats when the source of the learned preference will depend on learning about the nutritive consequences of the sucrose.


    Alteration of unfolded protein responses and autophagy signaling represented the molecular basis underlying saccharin toxicity to Drosophila (Diptera: Drosophilidae)

    Angelina F Osabutey, A-Young Kim, Bo Yoon Seo, Linh Xuan Mai, Young Ho Koh
    PMID: 34212404   DOI: 10.1002/arch.21826

    Abstract

    The purpose of this study was to develop a new control method for Drosophila using saccharin sodium dihydrate (saccharin), an artificial sweetener that is safe for humans and the environment, and to elucidate its mode of action. In this study, we confirmed that saccharin can dose-dependently inhibit the development of or kill vinegar flies (VFs) and spotted wing Drosophila (SWDs). In addition, we found that low concentrations of saccharin induced a similar effect as starvation in Drosophila, whereas high concentrations of saccharin induced changes in the unfolded protein response (UPR) and autophagy signaling that were unlike starvation and inhibited development or killed the VF and the SWD by performing real-time quantitative polymerase chain reaction analyses. Spinosad is a widely used plant protection agent for SWD control. When saccharin was cotreated with 0.25-1.0 ppm spinosad, an additive insecticidal activity was observed only at high concentrations of saccharin. However, when saccharin was cotreated with 2.0 ppm spinosad, an additive insecticidal activity was observed at low concentrations of saccharin. Taken together, alteration of UPR and autophagy signaling represented the molecular basis underlying saccharin toxicity to Drosophila and concurrent spraying of an insecticide with saccharin could enhance the insecticidal activities.


    Saccharin and Sucralose Protect the Glomerular Microvasculature In Vitro against VEGF-Induced Permeability

    Emmanuella Enuwosa, Lata Gautam, Linda King, Havovi Chichger
    PMID: 34444906   DOI: 10.3390/nu13082746

    Abstract

    Diabetic kidney disease (DKD) has become a global health concern, with about 40% of people living with type 1 and type 2 diabetes mellitus developing DKD. Upregulation of vascular endothelial growth factor (VEGF) in the kidney is a significant pathology of DKD associated with increased glomerular vascular permeability. To date, however, current anti-VEGF therapies have demonstrated limited success in treating DKD. Recent studies have shown that artificial sweeteners exhibit anti-VEGF potential. The aim of this study was therefore to assess the effects of aspartame, saccharin, and sucralose on VEGF-induced leak using an in vitro model of the glomerular endothelium. Saccharin and sucralose but not aspartame protected against VEGF-induced permeability. Whilst the sweeteners had no effect on traditional VEGF signalling, GC-MS analysis demonstrated that the sweetener sucralose was not able to enter the glomerular endothelial cell to exert the protective effect. Chemical and molecular inhibition studies demonstrated that sweetener-mediated protection of the glomerular endothelium against VEGF is dependent on the sweet taste receptor, T1R3. These studies demonstrate the potential for sweeteners to exert a protective effect against VEGF-induced increased permeability to maintain a healthy endothelium and protect against vascular leak in the glomerulus in settings of DKD.


    Effects of various polysaccharides (alginate, carrageenan, gums, chitosan) and their combination with prebiotic saccharides (resistant starch, lactosucrose, lactulose) on the encapsulation of probiotic bacteria Lactobacillus casei 01 strain

    Linh Phuong Ta, Erika Bujna, Otilia Antal, Márta Ladányi, Réka Juhász, Anett Szécsi, Szilárd Kun, Surya Sudheer, Vijai Kumar Gupta, Quang Duc Nguyen
    PMID: 33932423   DOI: 10.1016/j.ijbiomac.2021.04.170

    Abstract

    The probiotics are extremely sensitive to various environmental factors, which imposes limitation on their health and functional effectiveness. Thus, development of delivery system for protection of viable cells while passing through different stages of the human digestion system is key factor in application of probiotic products. In our study, the effects of several polysaccharides such as alginate, κ-carrageenan, locust bean gum, gellan gum, xanthan gum and their combination with various prebiotic components (resistant starch, lactulose, lactosucrose) on encapsulation of probiotic Lactobacillus casei 01 strain were studied. Both regular and unregular beads with size distributions from 2 mm up to 5 mm were obtained. The encapsulation efficiencies varied from 64.4% up to 79%. Based on the texture's profiles, the capsules can be grouped into 5 clusters with squared Euclidean distance 3.5. Meanwhile, the starch-alginate and the lactosucrose LS55L - alginate beads were found to be the most stable and to have massive textural properties, whereas the gellan gum - xanthan gum and the chitosan coated alginate beads emerged as the softest. Encapsulation significantly improved the degree of gastric tolerance of probiotic cells even in the presence of pepsin. The INFOGEST in vitro digestion protocol was adapted to investigate the protection effects of different capsules. The highest survival (with loss rate of lower than 1 log CFU/g) was observed in the case of the cells encapsulated in starch-alginate beads. Moreover, the alginate microcapsules combined with lactosucrose LS55L also provided very promising shield for probiotics from the low pH of gastric conditions. Our findings suggest that incorporation of prebiotics into alginate-base encapsulation would be good idea in development of micro delivery systems that helps the survival of probiotics and their delivery to the target sites of action in human body.


    Fullerenol as a water-soluble MALDI-MS matrix for rapid analysis of small molecules and efficient quantification of saccharin sodium in foods

    Xiao-Pan Liu, Wen-Qian Sun, Tong-Xin Liu, Bing-Bing Liu, Chang-Po Chen
    PMID: 34130205   DOI: 10.1016/j.jchromb.2021.122819

    Abstract

    Due to the strong background interferences in the low-mass region and poor reproducibility of conventional organic matrices, it is of great importance to develop a novel matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to qualitatively and quantitatively analyze small molecules. In this work, water-soluble fullerenol C
    (OH)
    was selected as a MALDI matrix for the analysis of low-molecular-weight compounds in consideration of optical absorption property, water solubility and stability. Compared with the traditional matrices, fullerenol demonstrated lower background interference and stronger peak intensity. In addition, the hydrophilic fullerenol could avoid the heterogeneous crystallization in sample preparation, increase the reproducibility and sensitivity of MALDI-MS, and ameliorate quantitative analysis of small molecules. With saccharin as model analyte, quantitative analysis was carried out using fullerenol as matrix. The results demonstrated satisfying reproducibility and good tolerance to salt. The limit-of-detection of the quantitative analysis was as low as 4 pmol, and the linear range is 1-100 μg mL
    with R
    greater than 0.99. The analytical results also showed excellent precision and accuracy, low matrix effect and good recovery rate. Fullerenol as a potential matrix was further validated in the quantification of saccharin sodium in different real food samples, such as nuts and drinks. This work not only confirms the potential of fullerenol for the quantitative analysis in food field, but also provides a new technique for rapid analysis of small molecules.


    Sweet-Tasting Ionic Conjugates of Local Anesthetics and Vasoconstrictors

    John K Neubert, Alexander A Oliferenko, Polina V Oliferenko, Sergey V Emets, David A Ostrov, Gary I Altschuler, Joe Calkins, Jay Wickersham, Robert Hromas, Iryna O Lebedyeva
    PMID: 33673320   DOI: 10.3390/molecules26040983

    Abstract

    Local anesthetics are widely utilized in dentistry, cosmetology, and medicine. Local anesthesia is essential to providing a pain-free experience during dental and local surgeries as well as cosmetic procedures. However, the injection itself may produce discomfort and be a source of aversion. A novel approach toward the taste modulation of local anesthetics is proposed, in which the anesthetics of the "-caine" family serve as cations and are coupled with anionic sweeteners such as saccharinate and acesulfamate. Ionic conjugates of vasoconstrictor epinephrine such as epinephrine saccharinate and epinephrine acesulfamate have also been synthesized. Novel ionic conjugates were developed using anion exchange techniques. Reported compounds are sweet-tasting and are safe to use both topically and as injections.


    Probing the decision-making mechanisms underlying choice between drug and nondrug rewards in rats

    Youna Vandaele, Magalie Lenoir, Caroline Vouillac-Mendoza, Karine Guillem, Serge H Ahmed
    PMID: 33900196   DOI: 10.7554/eLife.64993

    Abstract

    Delineating the decision-making mechanisms underlying choice between drug and nondrug rewards remains a challenge. This study adopts an original approach to probe these mechanisms by comparing response latencies during sampling versus choice trials. While lengthening of latencies during choice is predicted in a deliberative choice model (DCM), the race-like response competition mechanism postulated by the Sequential choice model (SCM) predicts a shortening of latencies during choice compared to sampling. Here, we tested these predictions by conducting a retrospective analysis of cocaine-versus-saccharin choice experiments conducted in our laboratory. We found that rats engage deliberative decision-making mechanisms after limited training, but adopt a SCM-like response selection mechanism after more extended training, while their behavior is presumably habitual. Thus, the DCM and SCM may not be general models of choice, as initially formulated, but could be dynamically engaged to control choice behavior across early and extended training.


    Efficient sensing of saccharin through interference synthesis of gum ghatti capped silver nanoparticles

    Shehala, Kirti Baranwal, Tulika Malviya, Lalit Mohan Dwivedi, Mani Prabha, Vandana Singh
    PMID: 34029584   DOI: 10.1016/j.ijbiomac.2021.05.124

    Abstract

    The presence of saccharin (SH) could be efficiently sensed (in the concentration range of 5 × 10
    M to 5 × 10
    M) through the interference synthesis of gum ghatti (GG) capped silver nanoparticles (GGAgNps). The synthesis used sodium borohydride and gum ghatti (GG) as the reducing and capping agents respectively. The strong hydrogen-bonding recognition between GG and SH was responsible for the interference. The intensity of the SPR peak of GGAgNps was found linearly dependent on [SH]. The SH detection was further enhanced when combo capping comprising of GG and chitosan (Ch) (in 1:1 weight ratio) was used while the use of gum acacia (GA) in place of Ch (in combo) decreased the detection sensitivity. The combo polysaccharide solutions had non-Newtonian behaviour and shear thinning property like GG. The method was also applied for the successful detection of SH in commercially available real juice samples.


    Recoverable Phospha-Michael Additions Catalyzed by a 4-

    Eskedar Tessema, Vijayanath Elakkat, Chiao-Fan Chiu, Jing-Hung Zheng, Ka Long Chan, Chia-Rui Shen, Peng Zhang, Norman Lu
    PMID: 33671544   DOI: 10.3390/molecules26041159

    Abstract

    Phospha-Michael addition, which is the addition reaction of a phosphorus-based nucleophile to an acceptor-substituted unsaturated bond, certainly represents one of the most versatile and powerful tools for the formation of P-C bonds, since many different electrophiles and P nucleophiles can be combined with each other. This offers the possibility to access many diversely functionalized products. In this work, two kinds of basic pyridine-based organo-catalysts were used to efficiently catalyze phospha-Michael addition reactions, the 4-
    ,
    -dimethylaminopyridinium saccharinate (DMAP·Hsac) salt and a fluorous long-chained pyridine (4-
    -CH
    OCH
    -py, where
    = C
    F
    ). These catalysts have been synthesized and characterized by Lu's group. The phospha-Michael addition of diisopropyl, dimethyl or triethyl phosphites to α, β-unsaturated malonates in the presence of those catalysts showed very good reactivity with high yield at 80-100 °C in 1-4.5 h with high catalytic recovery and reusability. With regard to significant catalytic recovery, sometimes more than eight cycles were observed for DMAP·Hsac adduct by using non-polar solvents (e.g., ether) to precipitate out the catalyst. In the case of the fluorous long-chained pyridine, the thermomorphic method was used to efficiently recover the catalyst for eight cycles in all the reactions. Thus, the easy separation of the catalysts from the products revealed the outstanding efficacy of our systems. To our knowledge, these are good examples of the application of recoverable organo-catalysts to the DMAP·Hsac adduct by using non-polar solvent and a fluorous long-chained pyridine under the thermomorphic mode in phospha-Michael addition reactions.


    Artificial Sweeteners Negatively Regulate Pathogenic Characteristics of Two Model Gut Bacteria,

    Aparna Shil, Havovi Chichger
    PMID: 34063332   DOI: 10.3390/ijms22105228

    Abstract

    Artificial sweeteners (AS) are synthetic sugar substitutes that are commonly consumed in the diet. Recent studies have indicated considerable health risks which links the consumption of AS with metabolic derangements and gut microbiota perturbations. Despite these studies, there is still limited data on how AS impacts the commensal microbiota to cause pathogenicity. The present study sought to investigate the role of commonly consumed AS on gut bacterial pathogenicity and gut epithelium-microbiota interactions, using models of microbiota (
    NCTC10418 and
    ATCC19433) and the intestinal epithelium (Caco-2 cells). Model gut bacteria were exposed to different concentrations of the AS saccharin, sucralose, and aspartame, and their pathogenicity and changes in interactions with Caco-2 cells were measured using in vitro studies. Findings show that sweeteners differentially increase the ability of bacteria to form a biofilm. Co-culture with human intestinal epithelial cells shows an increase in the ability of model gut bacteria to adhere to, invade and kill the host epithelium. The pan-sweet taste inhibitor, zinc sulphate, effectively blocked these negative impacts. Since AS consumption in the diet continues to increase, understanding how this food additive affects gut microbiota and how these damaging effects can be ameliorated is vital.


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